molecular formula C10H18N2O B1412300 (2S)-N-cyclobutylpiperidine-2-carboxamide CAS No. 1604455-84-6

(2S)-N-cyclobutylpiperidine-2-carboxamide

Cat. No.: B1412300
CAS No.: 1604455-84-6
M. Wt: 182.26 g/mol
InChI Key: ZVEVREDIUQYKSF-VIFPVBQESA-N
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Description

(2S)-N-cyclobutylpiperidine-2-carboxamide is a chemical compound characterized by its unique structure, which includes a piperidine ring substituted with a cyclobutyl group and a carboxamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-N-cyclobutylpiperidine-2-carboxamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the reduction of pyridine or the cyclization of appropriate precursors.

    Introduction of the Cyclobutyl Group: The cyclobutyl group can be introduced via a Grignard reaction or through the use of cyclobutyl halides in nucleophilic substitution reactions.

    Formation of the Carboxamide Group: The carboxamide group is typically introduced through the reaction of the amine with a carboxylic acid derivative, such as an acid chloride or an ester, under appropriate conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the cyclobutyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.

Major Products:

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Amines derived from the carboxamide group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2S)-N-cyclobutylpiperidine-2-carboxamide has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It may be used in the synthesis of agrochemicals or other industrially relevant compounds.

Mechanism of Action

The mechanism of action of (2S)-N-cyclobutylpiperidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclobutyl group and the piperidine ring play crucial roles in binding to these targets, influencing the compound’s biological activity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

    (2S)-N-cyclopropylpiperidine-2-carboxamide: Similar structure but with a cyclopropyl group instead of a cyclobutyl group.

    (2S)-N-cyclohexylpiperidine-2-carboxamide: Contains a cyclohexyl group, leading to different steric and electronic properties.

    (2S)-N-cyclopentylpiperidine-2-carboxamide: Features a cyclopentyl group, affecting its reactivity and binding characteristics.

Uniqueness: (2S)-N-cyclobutylpiperidine-2-carboxamide is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications.

Properties

IUPAC Name

(2S)-N-cyclobutylpiperidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O/c13-10(12-8-4-3-5-8)9-6-1-2-7-11-9/h8-9,11H,1-7H2,(H,12,13)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVEVREDIUQYKSF-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C(=O)NC2CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN[C@@H](C1)C(=O)NC2CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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